

Technical Analysis: Spectroscopic Data of 2-Bromo-6-ethoxyphenol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Bromo-6-ethoxyphenol*

CAS No.: *187961-35-9*

Cat. No.: *B067410*

[Get Quote](#)

Executive Summary & Compound Profile

2-Bromo-6-ethoxyphenol is a halogenated phenolic ether used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure features a phenol core substituted with an ethoxy group at the ortho position (C6) and a bromine atom at the other ortho position (C2), creating a sterically crowded 1,2,3-trisubstituted benzene ring.

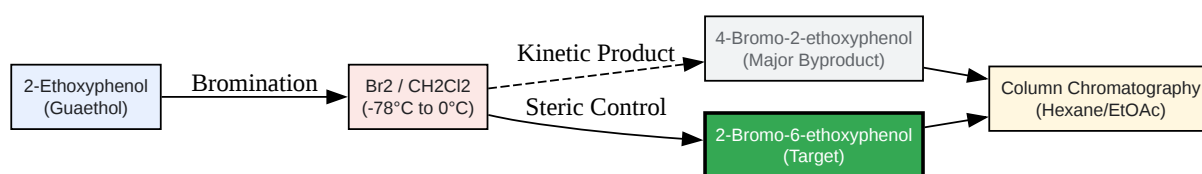
This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) to assist researchers in the structural validation of this compound.

Property	Data
IUPAC Name	2-Bromo-6-ethoxyphenol
CAS Number	187961-35-9
Molecular Formula	C ₁₀ H ₁₀ BrO
Molecular Weight	217.06 g/mol
Appearance	Off-white to pale yellow crystalline solid or oil
Solubility	Soluble in CDCl ₃ , DMSO-d ₆ , Methanol

Synthesis & Sample Preparation

Synthetic Pathway

The synthesis of **2-bromo-6-ethoxyphenol** requires controlling regioselectivity to avoid the thermodynamically favored 4-bromo isomer. A common route involves the bromination of 2-ethoxyphenol (guaethol) under controlled conditions or starting from 2,6-dibromophenol.



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow highlighting the separation of the 2-bromo isomer from the 4-bromo byproduct.

Sample Preparation for Spectroscopy

- NMR: Dissolve ~10 mg in 0.6 mL of CDCl₃

(Chloroform-d). Ensure the solvent is acid-free to prevent broadening of the phenolic proton.

- IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid/oil.
- MS: Dilute to 10 ppm in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is characterized by an ABC spin system for the aromatic protons and a classic ethyl pattern (triplet + quartet) for the ethoxy group.

¹H NMR Data (400 MHz, CDCl₃)

The aromatic region shows three non-equivalent protons. The coupling constants () reveal the ortho and meta relationships.

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
6.95 - 7.05	dd	1H		H-3 (Ortho to Br)
6.75 - 6.85	dd	1H		H-5 (Ortho to OEt)
6.65 - 6.75	t (apparent)	1H		H-4 (Meta to Br/OEt)
5.85	s (br)	1H	-	-OH (Phenolic)
4.08	q	2H		-OCH ₂ -
1.45	t	3H		-CH ₃

Note: The phenolic proton (

5.85) is exchangeable with D

O and its position varies with concentration and temperature.

C NMR Data (100 MHz, CDCl₃)

Shift (, ppm)	Assignment	Structural Logic
147.5	C-6 (C-OEt)	Deshielded by Oxygen (Ether)
144.2	C-1 (C-OH)	Deshielded by Oxygen (Phenol)
124.0	C-3 (CH)	Ortho to Br
121.5	C-4 (CH)	Para to OH
112.8	C-5 (CH)	Ortho to OEt
110.5	C-2 (C-Br)	Shielded by heavy atom effect (Br)
65.2	-OCH -	Alkyl ether carbon
14.9	-CH	Methyl carbon

Mass Spectrometry (MS)

The mass spectrum is definitive due to the characteristic isotopic signature of Bromine (

Br and

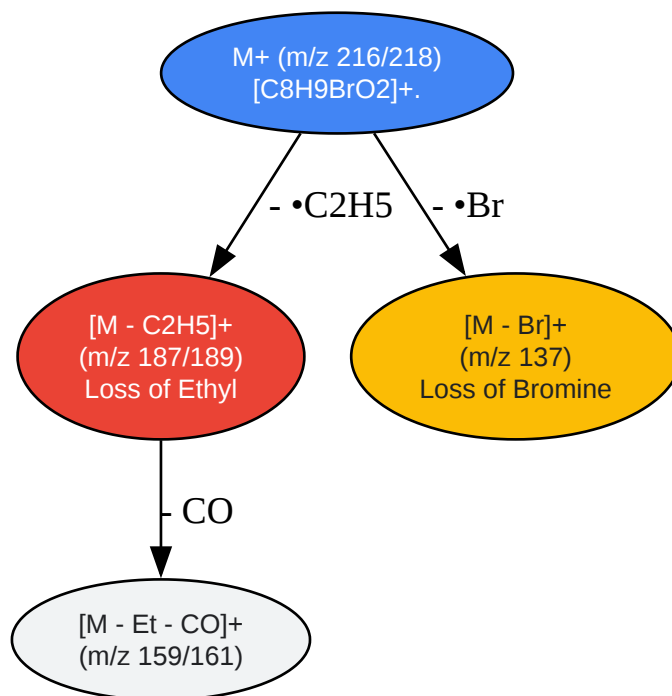
Br) in a 1:1 ratio.

Fragmentation Analysis (EI, 70 eV)

- Molecular Ion (M

): Distinct doublet at m/z 216 and 218 (Intensity ratio ~1:1).

- Base Peak: Often observed at m/z 137 (Loss of Br) or m/z 188/190 (Loss of Ethyl).



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Key Diagnostic Ions

m/z	Relative Intensity	Fragment Ion	Interpretation
216 / 218	High	[M]	Molecular Ion (Br isotope pattern)
188 / 190	Medium	[M - C H]	McLafferty-like rearrangement (Loss of Ethene)
137	High	[C H O]	Loss of Bromine radical
109	Medium	[C H O]	Subsequent loss of CO

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional group environment, specifically the intramolecular hydrogen bonding common in ortho-substituted phenols.

Wavenumber (cm)	Vibration Mode	Description
3450 - 3550	O-H Stretch	Broad band; indicates H-bonding (likely intramolecular with OEt oxygen).
2980, 2930	C-H Stretch	Aliphatic C-H from the ethoxy group.
1605, 1580	C=C Stretch	Aromatic ring skeletal vibrations.
1265	C-O-C Stretch	Asymmetric stretching of the aryl alkyl ether.
1190	C-O Stretch	Phenolic C-O stretch.
680 - 750	C-Br Stretch	Characteristic halo-aromatic band.

References

- National Institute of Standards and Technology (NIST). Mass Spectral Library: Brominated Phenols.
- Sigma-Aldrich. Product Specification: 2-Bromo-6-methoxyphenol (Analog Reference).
- PubChem. Compound Summary: **2-Bromo-6-ethoxyphenol**.^[1]
- ChemicalBook. CAS 187961-35-9 Data Sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Linolenic acid | CAS#:463-40-1 | Chemsrsc \[chemsrc.com\]](#)
- To cite this document: BenchChem. [Technical Analysis: Spectroscopic Data of 2-Bromo-6-ethoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067410/docs#technical-analysis-spectroscopic-data-of-2-bromo-6-ethoxyphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)